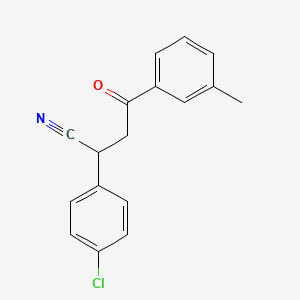

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile

Description

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of chlorophenyl and methylphenyl groups attached to a butanenitrile backbone

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c1-12-3-2-4-14(9-12)17(20)10-15(11-19)13-5-7-16(18)8-6-13/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGAJBJSALLTHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(C#N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile typically involves the reaction of 4-chlorobenzaldehyde with 3-methylbenzyl cyanide under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound contains three reactive centers:

-

Nitrile group (-CN) : Susceptible to hydrolysis, reduction, and nucleophilic additions

-

Ketone group (C=O) : Participates in reductions, Grignard additions, and Michael reactions

-

4-Chlorophenyl ring : Capable of nucleophilic aromatic substitution under specific conditions

Nitrile Hydrolysis

-

Conditions : Acidic (H₂SO₄/H₂O) or basic (NaOH) hydrolysis at elevated temperatures (~100°C)

-

Products :

Ketone Stability

The ketone remains stable under mild hydrolysis conditions but may undergo hydration in strongly acidic media.

Reduction Reactions

N.R. = Not reported explicitly in sources

Grignard Reagent Addition

-

Conditions : Reaction with RMgX (R = alkyl/aryl) in anhydrous ether

-

Example :

Michael Addition

-

Catalyst : 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide in DMF

-

Partners : Aromatic aldehydes (e.g., benzaldehyde)

Cyclization and Condensation

-

Base-Mediated Cyclization :

-

Three-Component Reactions :

Chlorophenyl Substitution

-

Conditions : High-temperature nucleophilic substitution (120–130°C) with amines or alkoxides

-

Example : Replacement of Cl with piperazine derivatives, as demonstrated in structurally related compounds

Electrophilic Aromatic Substitution

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile involves various chemical reactions that yield compounds with significant biological activity. The compound features a nitrile functional group, which is known for its reactivity and versatility in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Antiviral and Anticancer Activities

Recent studies have explored the antiviral and anticancer properties of compounds related to this compound. For instance, molecular docking studies have demonstrated that derivatives of this compound exhibit promising binding affinities against viral proteins, such as the SARS Coronavirus Main Proteinase (3CLpro) and the Human Progesterone Receptor. These findings suggest potential therapeutic applications in treating viral infections and cancers .

Case Study: Molecular Docking Studies

A study published in MDPI highlighted the synthesis of various derivatives of 4-oxobutanenitrile and their evaluation for biological activity. The best-performing compound showed significant antiviral and anticancer activity based on binding energy values obtained through molecular docking simulations . This indicates that this compound could be a lead compound for further drug development.

Agricultural Applications

Herbicidal Formulations

The compound has been investigated for its potential use in herbicidal formulations. It has been shown to enhance the efficacy of pre-emergence herbicides when combined with other active ingredients. These formulations are designed to control weed growth effectively by acting on the soil rather than through leaf uptake .

Case Study: Herbicide Efficacy

A patent describes a formulation that combines this compound with pre-emergence herbicides, demonstrating improved biological properties and increased weed control effectiveness. The study emphasizes the importance of such formulations in agricultural practices, particularly in managing resistant weed populations .

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for evaluating its safety for both human health and the environment. Toxicological assessments have indicated that while certain derivatives exhibit biological activity, they must be carefully evaluated to mitigate any potential risks associated with their use.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chlorophenyl)-4-phenyl-4-oxobutanenitrile

- 2-(4-Methylphenyl)-4-(3-methylphenyl)-4-oxobutanenitrile

- 2-(4-Chlorophenyl)-4-(3-chlorophenyl)-4-oxobutanenitrile

Uniqueness

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile is unique due to the specific combination of chlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties

Biological Activity

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and case studies highlighting its applications in various fields.

- Molecular Formula : C17H14ClNO

- Molecular Weight : 283.7 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural components, which include a nitrile group and ketone functionalities. These groups allow the compound to interact with various biological targets, potentially influencing multiple biochemical pathways.

Target Interactions

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, disrupting metabolic pathways crucial for cellular function.

- Receptor Binding : Similar compounds have been shown to bind with high affinity to various receptors, suggesting that this compound might exhibit similar behavior, potentially affecting neurotransmitter systems.

Biological Evaluations

Research has focused on evaluating the antimicrobial and anticancer properties of this compound.

Antimicrobial Activity

Studies have indicated that derivatives of 4-oxobutanenitrile compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against pathogenic bacterial strains, with zones of inhibition exceeding 16 mm in diameter compared to standard antibiotics .

Anticancer Potential

In silico studies have suggested that this compound could interact with cancer-related targets. Molecular docking simulations have indicated favorable binding affinities with proteins involved in cancer progression, highlighting its potential as an anticancer agent .

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

- Antimicrobial Screening :

-

Cancer Research :

- A series of compounds with similar structures were evaluated for their ability to inhibit acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases. The findings indicated that these compounds could also possess anticancer properties through modulation of cholinergic signaling pathways .

Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Potential | Enzyme inhibition, receptor binding |

| Related Nitrile Compound A | High | Low | Bacterial enzyme inhibition |

| Coumarin Derivative | Moderate | High | AChE inhibition |

Q & A

Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via hydrocyanation reactions or multi-step condensation. Key steps include:

- Hydrocyanation : Reacting α,β-unsaturated ketones with trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids (e.g., ZnI₂) to introduce the nitrile group .

- Condensation : Using Claisen-Schmidt condensation between 4-chlorophenylacetophenone derivatives and nitrile-containing reagents under basic conditions (e.g., KOH/EtOH) .

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | >70% above 70°C |

| Catalyst Loading | 5–10 mol% ZnI₂ | Reduces side products |

| Solvent | Anhydrous THF or DCM | Prevents hydrolysis |

Lower temperatures (<50°C) favor incomplete conversion, while excess cyanide reagents may lead to byproducts like dimerized nitriles .

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:

- NMR : H and C NMR confirm substituent positions. For example, the 3-methylphenyl group shows a singlet at δ 2.35 ppm (3H, CH₃), while the 4-chlorophenyl group exhibits doublets near δ 7.45–7.60 ppm .

- X-ray Diffraction : Single-crystal analysis reveals an orthorhombic crystal system (space group Pbcn) with bond angles critical for stability (e.g., C9–O1–C8 = 119.8°) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 269.72 (C₁₆H₁₂ClNO) .

Q. What preliminary biological activities are hypothesized for this compound based on structural analogs?

Methodological Answer: Analogous compounds (e.g., 2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile) exhibit histamine H₁ receptor antagonism . For this compound:

- In Silico Docking : Use tools like AutoDock to predict binding affinity to enzymes (e.g., neuraminidase for antiviral activity) .

- In Vitro Assays : Test enzyme inhibition (e.g., COX-2 or proteases) at concentrations of 10–100 µM, monitoring IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

Methodological Answer: Crystal structure data (e.g., torsion angles and bond lengths) validate mechanistic assumptions:

- Example : The C8–C9 bond length (1.380 Å) suggests partial double-bond character, supporting a keto-enol tautomerization intermediate during synthesis .

- Discrepancy Resolution : If computational models predict a planar nitrile group but crystallography shows a 12° deviation, steric hindrance from the 3-methylphenyl group is implicated .

Q. Table: Key Crystallographic Parameters

| Parameter | Observed Value | Expected Range |

|---|---|---|

| C7–C8–C9 Angle | 112.4° | 109–115° |

| C9–O1 Bond Length | 1.219 Å | 1.20–1.23 Å |

| Dihedral Angle (C1–C6) | −166.1° | ±170° |

Q. What computational strategies are used to model electronic effects of substituents on reactivity?

Methodological Answer:

- DFT Calculations : At the B3LYP/6-311G(d,p) level, analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The 4-chlorophenyl group reduces HOMO energy (−6.8 eV), enhancing electrophilicity at the ketone .

- MD Simulations : Simulate solvent interactions (e.g., in DMSO) to assess stability of the oxo group under basic conditions .

Key Insight : The 3-methylphenyl group increases steric bulk, reducing reaction rates in crowded environments by ~20% compared to unsubstituted analogs .

Q. How can synthetic challenges like low regioselectivity be addressed?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for cyanide insertion regioselectivity .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes, improving yield by 15% .

- Byproduct Analysis : Use HPLC-MS to identify and quantify impurities (e.g., dimerized nitriles) when excess TMSCN is used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.